7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone
Overview
Description
7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone is a chemical compound commonly known as DMQX. It belongs to the class of quinolinone derivatives and is a potent antagonist of ionotropic glutamate receptors. DMQX has been extensively studied for its potential applications in the field of neuroscience research.
Mechanism of Action
DMQX acts as a competitive antagonist of ionotropic glutamate receptors by binding to the receptor site and preventing the activation of the receptor by glutamate. It selectively blocks the AMPA and kainate subtypes of glutamate receptors, which are responsible for the majority of fast excitatory synaptic transmission in the brain. DMQX does not affect the NMDA subtype of glutamate receptors, which is involved in long-term potentiation and learning and memory.
Biochemical and Physiological Effects:
DMQX has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. It has been reported to reduce the frequency and amplitude of excitatory postsynaptic currents and to inhibit the induction of long-term potentiation. DMQX has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemia.
Advantages and Limitations for Lab Experiments
DMQX is a highly selective and potent antagonist of ionotropic glutamate receptors, making it a valuable tool for investigating the function of these receptors in various physiological and pathological conditions. Its well-established synthesis method and availability from commercial sources make it easily accessible for researchers. However, DMQX has some limitations for lab experiments, including its relatively short half-life and potential off-target effects on other receptors and ion channels.
Future Directions
DMQX has the potential to be further developed as a therapeutic agent for neurological disorders, including epilepsy and neurodegenerative diseases. Future research could focus on improving the pharmacokinetic properties of DMQX to enhance its efficacy and reduce its potential side effects. Additionally, the development of novel derivatives of DMQX with improved selectivity and potency could provide new insights into the function of ionotropic glutamate receptors and their role in neurological disorders.
Scientific Research Applications
DMQX has been widely used in neuroscience research as a tool to study the function of ionotropic glutamate receptors. It has been shown to selectively block the AMPA and kainate subtypes of glutamate receptors, which are involved in the regulation of synaptic plasticity and neuronal excitability. DMQX has been used to investigate the role of glutamate receptors in various physiological and pathological conditions, including epilepsy, ischemia, and neurodegenerative diseases.
properties
IUPAC Name |
7-hydroxy-1,4-dimethylquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(14)12(2)10-6-8(13)3-4-9(7)10/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFBCHRNOAVKOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone | |
CAS RN |
73290-60-5 | |
Record name | 7-hydroxy-1,4-dimethyl-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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